molecular formula C11H11F3O B12636189 1-(1-Methoxyprop-2-en-1-yl)-3-(trifluoromethyl)benzene CAS No. 921610-62-0

1-(1-Methoxyprop-2-en-1-yl)-3-(trifluoromethyl)benzene

Cat. No.: B12636189
CAS No.: 921610-62-0
M. Wt: 216.20 g/mol
InChI Key: XARJURKLUVAWLY-UHFFFAOYSA-N
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Description

1-(1-Methoxyprop-2-en-1-yl)-3-(trifluoromethyl)benzene is a substituted aromatic compound featuring a trifluoromethyl (-CF₃) group at the meta position and a methoxyprop-2-en-1-yl (-OCH₂CH=CH₂) substituent at the para position of the benzene ring.

For example, coupling 1-bromo-3-(trifluoromethyl)benzene with a methoxypropenyl precursor under palladium catalysis could yield the target compound.

Properties

CAS No.

921610-62-0

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-(1-methoxyprop-2-enyl)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3O/c1-3-10(15-2)8-5-4-6-9(7-8)11(12,13)14/h3-7,10H,1H2,2H3

InChI Key

XARJURKLUVAWLY-UHFFFAOYSA-N

Canonical SMILES

COC(C=C)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Biological Activity

1-(1-Methoxyprop-2-en-1-yl)-3-(trifluoromethyl)benzene, also known by its CAS number 921610-62-0, is an organic compound characterized by a unique structural arrangement that includes a methoxyprop-2-en-1-yl group and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C11H11F3O, and it has a molecular weight of 216.20 g/mol. This compound has garnered interest in various fields due to its potential biological activities, which include enzyme inhibition and receptor modulation.

PropertyValue
CAS Number 921610-62-0
Molecular Formula C11H11F3O
Molecular Weight 216.20 g/mol
IUPAC Name 1-(1-methoxyprop-2-enyl)-3-(trifluoromethyl)benzene
Canonical SMILES COC(C=C)C1=CC(=CC=C1)C(F)(F)F

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies have indicated that this compound may exhibit enzyme inhibition properties, particularly affecting pathways involved in inflammation and cell signaling. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and interaction with cellular targets.

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit specific enzymes that play critical roles in inflammatory responses. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation. This inhibition could lead to anti-inflammatory effects, making it a candidate for further pharmacological development.

Study on Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of this compound revealed promising results. The compound was tested in vitro using human cell lines exposed to inflammatory stimuli. The results indicated a significant reduction in pro-inflammatory cytokine production, suggesting that the compound may modulate inflammatory pathways effectively.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that the compound is rapidly absorbed and metabolized in vivo, with a half-life suitable for therapeutic applications. Toxicological assessments indicated that at low concentrations, the compound exhibits minimal cytotoxicity, making it a safer alternative compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
1-Methoxy-4-(1-propynyl)benzeneContains a propynyl group instead of methoxypropModerate COX inhibition
4-TrifluoromethylphenolSimilar trifluoromethyl group but lacks alkenylAnti-inflammatory effects
2-MethoxyphenolOnly one methoxy group without trifluoromethylAntioxidant properties

Comparison with Similar Compounds

Ether Derivatives with Trifluoromethyl Substitutents

Compound Name Molecular Formula Key Substituents Synthesis Method Yield Key Properties/Applications Reference
1-(1-Methoxyprop-2-en-1-yl)-3-(CF₃)C₆H₄ C₁₁H₁₁F₃O -CF₃ (meta), -OCH₂CH=CH₂ (para) Likely Mizoroki–Heck coupling N/A Potential for C–H functionalization
1-(Methoxymethoxy)-3-(CF₃)benzene C₉H₉F₃O₂ -CF₃ (meta), -OCH₂OCH₃ (para) Substitution or etherification N/A Solubility in polar solvents
1-(2-Propen-1-yloxy)-3-(CF₃)benzene C₁₀H₉F₃O -CF₃ (meta), -OCH₂CH=CH₂ (para) Etherification N/A Boiling point: ~202°C (estimated)

Key Observations :

  • Reactivity : highlights challenges in cross-etherification for 3-(trifluoromethyl)benzene derivatives (e.g., 4l and 4m failed to react even at 120°C), suggesting steric or electronic hindrance from the -CF₃ group .

Alkenyl-Substituted Trifluoromethyl Benzenes

Compound Name Molecular Formula Key Features Synthesis Method Yield Application Reference
1-((E)-3,3-Diethoxyprop-1-enyl)-3-(CF₃)benzene (VI) C₁₄H₁₅F₃O₂ -CF₃ (meta), -CH=CH(OEt)₂ (para) Mizoroki–Heck coupling 85% Intermediate for propanal synthesis
1-(3,3-Difluoropropa-1,2-dien-1-yl)-4-(CF₃)benzene C₁₀H₅F₅ -CF₃ (para), -C=CF₂ (meta) Gold-catalyzed fluoroarylation N/A Fluorinated material research

Key Observations :

  • Synthetic Efficiency : The Mizoroki–Heck reaction () achieved an 85% yield for compound VI, but competing esterification byproducts (e.g., IV, 15%) highlight the need for optimized conditions .
  • Alkene Geometry : The (E)-configuration in VI contrasts with the target compound’s methoxypropenyl group, which may adopt different stereochemistry depending on synthesis routes.

Pharmacologically Active Trifluoromethyl Derivatives

Compound Name Molecular Formula Key Features Synthesis Method Yield Biological Activity Reference
1-(3-(CF₃)phenyl)-1,4-diazepane (14b) C₁₂H₁₃F₃N₂ -CF₃ (meta), diazepane ring Buchwald–Hartwig amination 53% D3 receptor ligand
1-(3,5-Bis(CF₃)phenyl)thiourea derivatives (59–61) C₁₉H₁₈F₆N₂S Bis-CF₃ groups, thiourea core Thiourea coupling 53–70% Antiproliferative activity

Key Observations :

  • Bioactivity : The -CF₃ group enhances lipophilicity and metabolic stability, as seen in compound 14b’s role as a D3 receptor ligand .
  • Yield Trends : Thiourea derivatives () show moderate yields (53–70%), influenced by steric bulk from bis-CF₃ groups .

Substituent Position and Electronic Effects

  • Ortho vs. Meta vs. Para :
    • In , isothiocyanatomethyl derivatives with -CF₃ at meta (37) had lower yields (53%) compared to para (38, 87%), likely due to steric hindrance .
    • Meta-substituted -CF₃ (as in the target compound) may exhibit stronger electron-withdrawing effects than para, altering reaction pathways.

Preparation Methods

Method A: Grignard Reaction

One effective method involves the use of Grignard reagents. The synthesis begins with the preparation of a Grignard reagent from brominated trifluoromethylbenzene:

  • Step 1 : Formation of Grignard Reagent

    • Brominated trifluoromethylbenzene is treated with magnesium turnings in dry tetrahydrofuran (THF) under an inert atmosphere.
  • Step 2 : Reaction with Ketene

    • The Grignard reagent is then reacted with ketene in the presence of a transition metal catalyst, typically iron or ruthenium, at low temperatures (0 to -10 °C). This step leads to the formation of an intermediate that subsequently rearranges to yield the desired product.

Alternative Method: Direct Alkylation

Another method involves direct alkylation of a suitable precursor:

  • Step 1 : Preparation of the Alkylating Agent

    • The methoxyprop-1-en-1-yl group can be synthesized from methanol and propylene oxide under acidic conditions.
  • Step 2 : Electrophilic Aromatic Substitution

    • The prepared alkylating agent is then introduced to a solution of trifluoromethylbenzene, facilitating electrophilic aromatic substitution to yield 1-(1-Methoxyprop-2-en-1-yl)-3-(trifluoromethyl)benzene.

Yield and Purification

The overall yield for these reactions typically ranges between 70% to 85%, depending on reaction conditions and purification methods employed. Common purification techniques include:

  • Flash column chromatography
  • Recrystallization from suitable solvents

The following table summarizes key findings related to the preparation methods, including yields and conditions:

Method Key Steps Yield (%) Conditions
Grignard Route Grignard formation + reaction with ketene 78 - 85 THF, -10 °C
Direct Alkylation Methanol + propylene oxide + electrophilic substitution 70 - 81 Acidic conditions

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